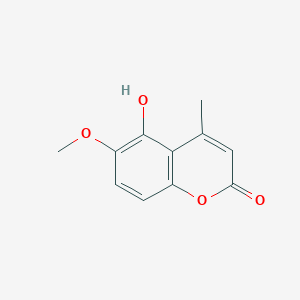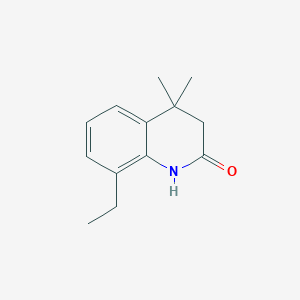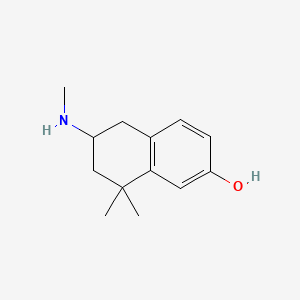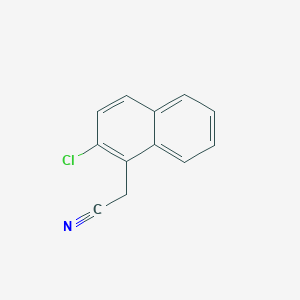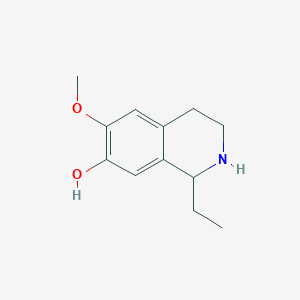![molecular formula C10H7NO4 B11896303 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 62761-37-9](/img/structure/B11896303.png)
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a heterocyclic compound that features a unique dioxolo ring fused to an isoquinoline structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ortho-aminobenzoic acid and chloropropanone as starting materials. The key step in this synthesis is the rearrangement of acetyl ortho-aminobenzoate .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,3]Dioxolo[4,5-c]quinoline: Another compound with a similar dioxolo ring structure but different biological activities.
Isoquinoline derivatives: Compounds like papaverine and berberine share the isoquinoline core but have distinct functional groups and activities.
Uniqueness
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is unique due to its specific dioxolo ring fusion, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
62761-37-9 |
|---|---|
Molekularformel |
C10H7NO4 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
4-hydroxy-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C10H7NO4/c12-8-7-5(1-2-11-10(7)13)3-6-9(8)15-4-14-6/h1-3,12H,4H2,(H,11,13) |
InChI-Schlüssel |
IPALNHPMKQLHQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=C3C(=C2)C=CNC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


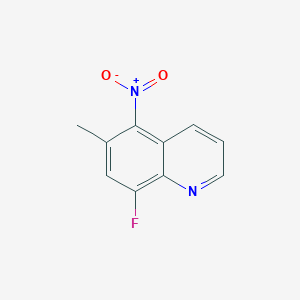

![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)

![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)
